molecular formula C25H48N4O7S B8120399 Biotinyl-tota-glutaramic acid dipea salt

Biotinyl-tota-glutaramic acid dipea salt

Cat. No.: B8120399
M. Wt: 548.7 g/mol
InChI Key: YOALVTBRBBZXGM-HZPCBCDKSA-N
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Description

The compound Biotinyl-tota-glutaramic acid dipea salt is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrothieno[3,4-d]imidazole core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the hexahydrothieno[3,4-d]imidazole core. This core is typically synthesized through a series of cyclization reactions involving thiourea and a suitable dicarbonyl compound. The subsequent steps involve the attachment of the pentanoylamino group, followed by the ethoxyethoxyethyl hydrogen carbonate moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl hydrogen carbonate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydrothieno[3,4-d]imidazole core is known to bind to certain proteins, modulating their activity. This binding can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexahydrothieno[3,4-d]imidazole derivatives: These compounds share the core structure and exhibit similar biological activities.

    Ethoxyethoxyethyl derivatives: Compounds with similar side chains may have comparable chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of the hexahydrothieno[3,4-d]imidazole core with the ethoxyethoxyethyl hydrogen carbonate moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl hydrogen carbonate;N-ethyl-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O7S.C8H19N/c21-14(18-5-6-25-7-8-26-9-10-27-17(23)24)4-2-1-3-13-15-12(11-28-13)19-16(22)20-15;1-6-9(7(2)3)8(4)5/h12-13,15H,1-11H2,(H,18,21)(H,23,24)(H2,19,20,22);7-8H,6H2,1-5H3/t12-,13-,15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOALVTBRBBZXGM-HZPCBCDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N4O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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